REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11](O)=[O:12])[CH2:10][CH2:9]2)=[C:4]([F:14])[CH:3]=1.Cl.C(N=C=NCCCN(C)C)C.O.O[N:29]1C2C=CC=CC=2N=[N:30]1.C(N(CC)CC)C>CN(C)C=O.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([NH:29][NH2:30])=[O:12])[CH2:10][CH2:9]2)=[C:4]([F:14])[CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
26.55 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1(CC1)C(=O)O)F
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
17.26 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
42.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
tert-butoxycarbonylhydrazide
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 6.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
A 4 M solution (60 mL) of hydrochloric acid in 1,4-dioxane and methanol (300 mL) were added to the
|
Type
|
CUSTOM
|
Details
|
obtained partially purified product
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, dichloromethane
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated aqueous sodium hydrogencarbonate and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure, hexane
|
Type
|
ADDITION
|
Details
|
was added to the
|
Type
|
CUSTOM
|
Details
|
obtained partially purified product
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Reaction Time |
6.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C1(CC1)C(=O)NN)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.6 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |